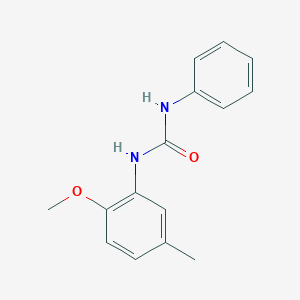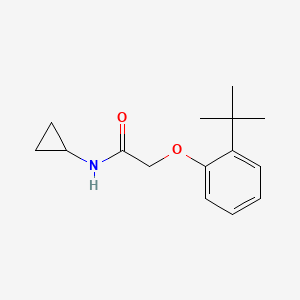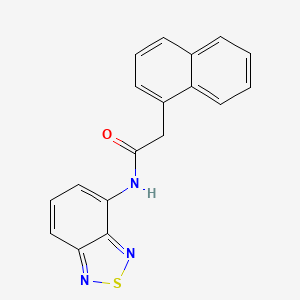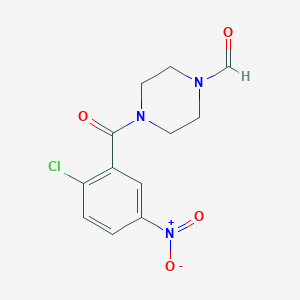
2-(4-fluorophenyl)-N-(2-methyl-5-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenyl)-N-(2-methyl-5-nitrophenyl)acetamide is a chemical compound that is commonly used in scientific research. It belongs to the group of organic compounds known as acetanilides and has a molecular formula of C15H13FN2O3. This compound is often used in the field of medicinal chemistry to study its mechanism of action and its potential use in the treatment of various diseases.
Mécanisme D'action
The exact mechanism of action of 2-(4-fluorophenyl)-N-(2-methyl-5-nitrophenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects
2-(4-fluorophenyl)-N-(2-methyl-5-nitrophenyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the development of pain and inflammation. Additionally, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-fluorophenyl)-N-(2-methyl-5-nitrophenyl)acetamide in lab experiments is its relatively low cost and ease of synthesis. Additionally, this compound has been extensively studied, making it a well-characterized compound that can be used as a reference standard in various assays. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain assays.
Orientations Futures
There are several future directions for the study of 2-(4-fluorophenyl)-N-(2-methyl-5-nitrophenyl)acetamide. One potential direction is to further investigate its mechanism of action and its potential use in the treatment of various diseases such as cancer and inflammation. Additionally, it may be useful to explore the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, further studies are needed to explore the pharmacokinetics and pharmacodynamics of this compound, which may be useful in the development of new drugs.
Méthodes De Synthèse
The synthesis of 2-(4-fluorophenyl)-N-(2-methyl-5-nitrophenyl)acetamide involves the reaction of 4-fluoroaniline and 2-methyl-5-nitrobenzoic acid with acetic anhydride. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid. After the reaction is complete, the product is isolated and purified using a variety of techniques such as recrystallization or chromatography.
Applications De Recherche Scientifique
2-(4-fluorophenyl)-N-(2-methyl-5-nitrophenyl)acetamide has been extensively studied for its potential use in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation. Additionally, this compound has been shown to have anticancer activity in vitro and in vivo, making it a potential chemotherapeutic agent.
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-N-(2-methyl-5-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3/c1-10-2-7-13(18(20)21)9-14(10)17-15(19)8-11-3-5-12(16)6-4-11/h2-7,9H,8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKCXYYBAOKNAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24804004 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-fluorophenyl)-N-(2-methyl-5-nitrophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5730153.png)

![methyl [7-(2-methoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5730162.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5730174.png)
![3-(3-nitrophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5730179.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B5730195.png)

![cyclohexyl 5-[(2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5730215.png)
![N-{4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenyl}acetamide](/img/structure/B5730216.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B5730227.png)


![N-[2-(aminocarbonyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5730246.png)